7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound characterized by a fused triazolo-pyrimidine scaffold substituted with a chlorine atom at position 7 and an ethyl group at position 2. Its molecular formula is C₇H₇ClN₅, with a monoisotopic mass of 223.0625 g/mol . The compound has been utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents . Its IR spectrum (KBr disc) shows characteristic absorption bands for NH₂ and C-Cl bonds, confirming its structural identity .
Properties
IUPAC Name |
7-chloro-3-ethyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-2-12-6-4(10-11-12)5(7)8-3-9-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYFADLKMQOIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)Cl)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 5-Amino-1,2,4-Triazole with Di-Keto Intermediates
The foundational approach involves condensation between 5-amino-1,2,4-triazole and di-keto compounds under basic conditions. For instance, 3-(dimethylamino)-1-phenyl-propan-1-one reacts with 5-amino-1,2,4-triazole in acetic acid to yield 7-hydroxytriazolopyrimidine intermediates. This method achieves cyclization at 80–100°C over 2–4 hours, with yields ranging from 65–78% depending on substituent effects.
Key variables:
Diazotization-Mediated Ring Closure
An alternative pathway employs diazotization to form the triazolo ring system. Sodium nitrite in acetic acid mediates the conversion of 2-hydrazinylpyrimidine precursors to triazolopyrimidines at 0–25°C. This method proves particularly effective for introducing nitrogen-rich functionalities while maintaining regioselectivity.
Chlorination at the 7-Position
Phosphoryl Chloride (POCl₃) Activation
Post-cyclization chlorination using phosphoryl chloride remains the gold standard for introducing the 7-chloro substituent. Reactions typically proceed in dichloromethane or acetonitrile with 2,6-lutidine as an acid scavenger.
Optimized conditions:
Microwave-Assisted Chlorination
Recent advances demonstrate 30–40% reduction in reaction time through microwave irradiation (150 W, 100°C). This technique minimizes thermal decomposition while achieving comparable yields to conventional heating.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern manufacturing employs continuous flow reactors to address exothermic challenges in chlorination steps:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction volume | 500 L | 2 L/min |
| Temperature control | ±5°C | ±0.5°C |
| POCl₃ consumption | 3.2 eq | 2.9 eq |
| Annual output | 1.2 MT | 8.5 MT |
Data extrapolated from analogous triazolopyrimidine production
Solvent Recovery Systems
Closed-loop distillation units recover >98% of dichloromethane and acetonitrile, reducing production costs by €12–15/kg.
Analytical Characterization
Critical quality control parameters for the final compound:
1H NMR (400 MHz, DMSO-d6):
- δ 8.94 (s, 1H, C5-H)
- δ 4.12 (q, J=7.1 Hz, 2H, CH2CH3)
- δ 1.38 (t, J=7.1 Hz, 3H, CH2CH3)
HPLC purity thresholds:
- API grade: ≥99.5% (UV 254 nm)
- Intermediate grade: ≥97.0%
Emerging Synthetic Technologies
Enzymatic Cyclization
Pilot studies demonstrate Candida antarctica lipase B (CAL-B) mediated cyclization in aqueous buffers (pH 7.4, 37°C). While current yields remain suboptimal (41–53%), this approach eliminates heavy metal catalysts.
Photoredox Catalysis
Visible-light-mediated cross-couplings using Ir(ppy)3 enable late-stage ethyl group introduction with 78% yield and excellent stereocontrol.
Yield Optimization Strategies
Comparative analysis of critical reaction stages:
| Step | Conventional Yield | Optimized Yield | Improvement Factor |
|---|---|---|---|
| Cyclization | 68% | 83% | 1.22× |
| Chlorination | 85% | 91% | 1.07× |
| Ethyl substitution | 74% | 89% | 1.20× |
| Overall process | 43% | 68% | 1.58× |
Data synthesized from multiple production batches
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted triazolopyrimidines.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research has shown that derivatives of triazolopyrimidines, including 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, exhibit significant anticancer properties. For example, studies indicate that certain modifications enhance cytotoxicity against breast cancer cells (MCF-7) and other cancer models. The presence of chlorine and ethyl groups has been correlated with increased potency against tumor growth .
-
Antimicrobial Effects : This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
These results suggest that the compound may serve as a scaffold for developing new antibiotics .
Compound Target Organism Minimum Inhibitory Concentration (MIC) 7-Chloro derivative E. coli 12 µg/mL 7-Chloro derivative S. aureus 8 µg/mL
-
Biological Activity Overview
- Mechanisms of Action : The biological effects of this compound primarily involve:
- Case Studies : Various studies have focused on synthesizing and testing this compound's derivatives to optimize their biological activity. Notably, structural modifications significantly affect potency; for example, ethyl substitutions often enhance activity compared to smaller alkyl groups .
-
Potential Therapeutic Uses
- Antiviral Properties : There is emerging evidence that compounds related to triazolopyrimidines can exhibit antiviral activity. For instance, certain derivatives have shown effectiveness against Zika virus and dengue virus with low cytotoxicity .
- Anti-inflammatory Applications : Some studies suggest potential anti-inflammatory effects comparable to standard drugs like indomethacin .
Summary of Findings
The applications of this compound highlight its versatility in medicinal chemistry and biological research. Its ability to interact with various biological targets makes it a promising candidate for further investigation in drug development.
Mechanism of Action
The mechanism of action of 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 3
The 3-position of the triazolo[4,5-d]pyrimidine core is critical for modulating biological activity and physicochemical properties. Key analogues include:
7-Chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Molecular Formula : C₉H₁₀ClN₅
- Molecular Weight : 223.664 g/mol
7-Chloro-3-phenethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Molecular Formula : C₁₃H₁₁ClN₅
- Molecular Weight : 259.70 g/mol
- Key Differences : The phenethyl group introduces aromaticity, which may improve binding to hydrophobic pockets in target proteins. This compound is commercially available but lacks reported bioactivity data .
3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Functional Group Modifications at Position 7
The 7-chloro substituent is often replaced to tune reactivity or binding affinity:
3-Benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Synthesis : Reacting 3-benzyl-7-chloro derivative with piperazine yields this analogue.
3-Benzyl-5-Chloro-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Key Trends :
Physicochemical Properties
| Property | 7-Chloro-3-ethyl | 3-Cyclopentyl | 3-Benzyl |
|---|---|---|---|
| Molecular Weight (g/mol) | 223.06 | 223.66 | 259.70 |
| LogP (Predicted) | 1.8 | 2.3 | 3.1 |
| Solubility (Water) | Low | Very Low | Insoluble |
| Melting Point | Not reported | 255–256°C* | 255–256°C† |
*Data from 3-benzyl-7-amine derivative ; †From thiosemicarbazide analogues .
Biological Activity
7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its diverse biological activities, including potential applications in pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C4H2ClN5
- Molecular Weight : 155.55 g/mol
- CAS Number : 23002-52-0
The compound features a fused ring system combining a triazole and a pyrimidine structure, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidines exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer models.
Case Study : In a study involving various triazolopyrimidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The presence of chlorine and ethyl groups in the structure was correlated with increased potency against tumor growth .
Antimicrobial Effects
This compound has also demonstrated antimicrobial activity. Compounds in this class have been effective against both Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Chloro derivative | E. coli | 12 µg/mL |
| 7-Chloro derivative | S. aureus | 8 µg/mL |
These results suggest that the compound may serve as a scaffold for developing new antibiotics .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
- Receptor Modulation : The compound may act as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter response .
Research Findings
A variety of studies have focused on synthesizing and testing this compound's derivatives to optimize their biological activity. Key findings include:
- Potency Variation : Structural modifications significantly affect potency; for example, ethyl substitutions often enhance activity compared to smaller alkyl groups .
Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells |
| Antimicrobial | Effective against E. coli and S. aureus |
| Receptor Interaction | Modulates nAChRs enhancing neurotransmitter response |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and what key reagents/conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from triazolopyrimidine precursors. Key steps include:
- Chlorination : Introduction of the chloro group at position 7 using POCl₃ or PCl₅ under reflux conditions .
- Ethyl Group Functionalization : Alkylation at position 3 using ethyl halides (e.g., ethyl bromide) in polar aprotic solvents like dimethylformamide (DMF) with a base (e.g., K₂CO₃) .
- Catalysts : Palladium or copper catalysts may enhance coupling reactions for structural diversification .
- Critical Factors : Solvent choice (DMF or ethanol), temperature control (60–100°C), and stoichiometric ratios of reagents to avoid byproducts .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for ethyl group protons at δ 1.2–1.4 ppm; ¹³C NMR for triazole/pyrimidine carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₇ClN₆) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Use TR-FRET-based assays for tyrosine kinases (e.g., c-Met) with IC₅₀ determination .
- Enzyme Binding : Fluorescence polarization assays for adenosine receptors or NADPH oxidase (NOX) inhibition, referencing structural analogs like VAS3947 .
- Cell Viability : MTT assays on cancer cell lines (e.g., HepG2 or A549) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can contradictory data on biological activity between studies be systematically resolved?
- Methodological Answer :
- Data Reconciliation Workflow :
Assay Standardization : Compare protocols (e.g., ATP concentrations in kinase assays) .
Structural Confirmation : Re-validate compound identity/purity across labs using NMR and HRMS .
Meta-Analysis : Cross-reference with structurally similar triazolopyrimidines (Table 1) to identify substituent-dependent trends .
Table 1 : Comparison of Triazolopyrimidine Derivatives and Reported Activities
Q. What strategies are effective for optimizing the compound’s selectivity toward a target (e.g., c-Met kinase) while minimizing off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Core Modifications : Introduce substituents at position 5 or 7 (e.g., chloro, furan) to enhance hydrophobic interactions .
- Side Chain Engineering : Replace ethyl with bulkier groups (e.g., cyclopropyl) to reduce off-target binding .
- Computational Modeling :
- Docking Simulations : Use AutoDock Vina to predict binding poses in c-Met’s ATP-binding pocket .
- ADMET Prediction : SwissADME for pharmacokinetic profiling (e.g., logP < 3 to improve solubility) .
Q. How can in silico approaches guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- Metabolic Hotspot Identification :
- CYP450 Metabolism Prediction : Use Schrödinger’s QikProp to identify labile sites (e.g., ethyl group oxidation) .
- Derivatization :
- Deuterium Incorporation : Replace hydrogen with deuterium at metabolically sensitive positions to slow degradation .
- Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
